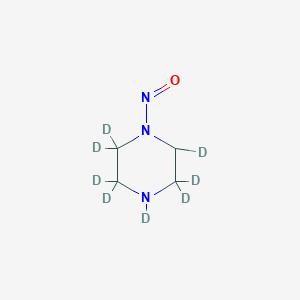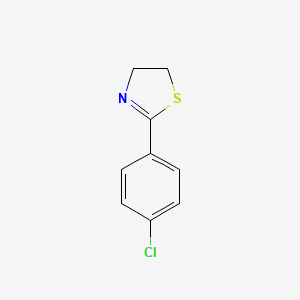
2-(4-Chlorophenyl)-4,5-dihydro-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)thiazoline is a heterocyclic organic compound that features a thiazoline ring substituted with a 4-chlorophenyl group. Thiazolines are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)thiazoline typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazoline ring . The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-(4-chlorophenyl)thiazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)thiazoline undergoes various chemical reactions, including:
Oxidation: The thiazoline ring can be oxidized to form thiazole derivatives.
Reduction: Reduction of the thiazoline ring can lead to the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 2-position of the thiazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Thiazole derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoline derivatives.
科学的研究の応用
2-(4-Chlorophenyl)thiazoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of 2-(4-chlorophenyl)thiazoline involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)thiazole: Similar structure but with a thiazole ring instead of thiazoline.
2-(4-Chlorophenyl)thiazolidine: Reduced form of thiazoline with a saturated ring.
2-(4-Chlorophenyl)oxazole: Contains an oxygen atom in place of sulfur in the ring.
Uniqueness
2-(4-Chlorophenyl)thiazoline is unique due to its specific substitution pattern and the presence of the thiazoline ring, which imparts distinct chemical and biological properties .
特性
CAS番号 |
13084-29-2 |
|---|---|
分子式 |
C9H8ClNS |
分子量 |
197.69 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H8ClNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2 |
InChIキー |
CETOTCRSQNJNNS-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=N1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


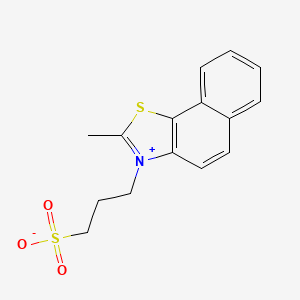
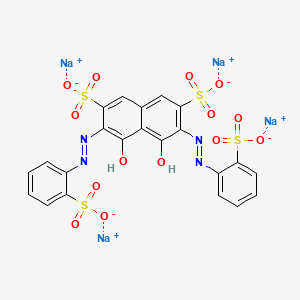
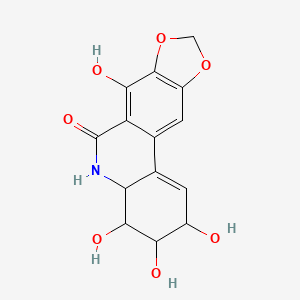
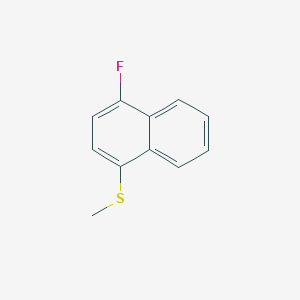

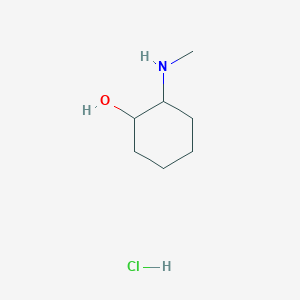
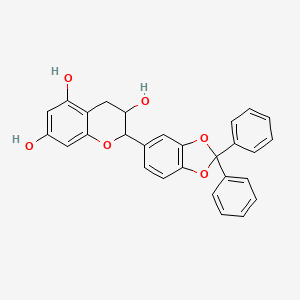
![but-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B13401094.png)
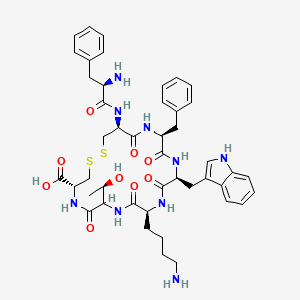
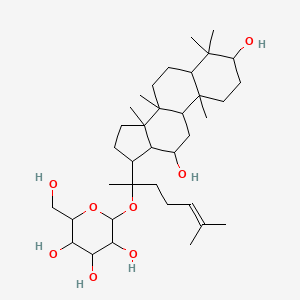

![3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one](/img/structure/B13401122.png)

